6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine
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Overview
Description
6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine is a synthetic organic compound with the molecular formula C16H13FN2O and a molecular weight of 268.29 g/mol . This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is a widely used method for forming carbon-carbon bonds.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Quality control measures such as NMR, HPLC, and LC-MS are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
6-fluoroquinoline: A precursor in the synthesis of 6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine.
4-methoxyaniline: Another precursor used in the synthesis.
Quinoline derivatives: A broad class of compounds with similar structures and diverse biological activities.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
6-fluoro-N-(4-methoxyphenyl)quinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c1-20-13-5-3-12(4-6-13)19-16-8-9-18-15-7-2-11(17)10-14(15)16/h2-10H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGZPGSMNYGDRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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